Meta-Oxy vs. Para-Oxy Regioisomerism: Impact on Target Binding Geometry
CAS 1207024-56-3 features a 3-((6-methylpyridazin-3-yl)oxy)phenyl (meta-oxy) substitution pattern. Its closest regioisomer, N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea (para-oxy analog, catalog EVT-5563396), differs only in the position of the pyridazinyloxy attachment on the central phenyl ring . In DDR1 kinase inhibitor SAR, the orientation of the heteroaryl-oxy substituent relative to the urea core determines access to the kinase hinge region and the DFG-out pocket, with meta-substituted variants favoring Type II (DFG-out) binding modes over Type I (DFG-in) conformations [1]. Although direct head-to-head IC50 data for this specific regioisomeric pair is not publicly available, the DDR1 patent (US20180237398) defines pyridazinyl as a permitted R4 group and trifluoromethyl as R1, placing CAS 1207024-56-3 within the claimed DDR1-inhibitory pharmacophore space [1].
| Evidence Dimension | Central phenyl ring substitution position (meta vs. para) and inferred kinase binding mode |
|---|---|
| Target Compound Data | 3-((6-methylpyridazin-3-yl)oxy)phenyl (meta); DDR1 inhibitor pharmacophore match per patent Formula (I) [1] |
| Comparator Or Baseline | 4-((6-methylpyridazin-3-yl)oxy)phenyl (para); alternative regioisomer catalog EVT-5563396 |
| Quantified Difference | No direct quantitative comparator data available; differentiation is structure-based. |
| Conditions | Kinase inhibitor pharmacophore analysis; DDR1 patent US20180237398 Formula (I) [1] |
Why This Matters
The meta-oxy linkage determines the spatial vector of the pyridazine ring, which can dictate Type II vs. Type I kinase binding and thus selectivity across the kinome—critical for users selecting a specific chemical probe over a regioisomer.
- [1] US Patent Application US20180237398. Urea derivative and use therefor. Formula (I): R1 = trifluoromethyl, R4 = pyridazinyl. Published 2018. View Source
